Superior Silicon-to-Silicon Dioxide Etch Selectivity of TMAH vs. Potassium Hydroxide (KOH)
In bulk silicon micromachining, TMAH demonstrates an 8-fold higher etch selectivity for silicon over silicon dioxide (Si:SiO₂) compared to potassium hydroxide (KOH) [1]. This superior selectivity enables the use of thinner, less expensive oxide mask layers and reduces undercutting, critical for high-fidelity pattern transfer in advanced semiconductor nodes.
| Evidence Dimension | Si:SiO₂ Etch Selectivity Ratio |
|---|---|
| Target Compound Data | TMAH: 4000:1 |
| Comparator Or Baseline | KOH: 500:1 |
| Quantified Difference | 8× higher selectivity for TMAH |
| Conditions | 25% TMAH aqueous solution, 105°C; KOH standard conditions |
Why This Matters
Higher selectivity reduces mask erosion and improves critical dimension control, directly impacting device yield and enabling more aggressive feature scaling.
- [1] Encapsulation of naked dies for bulk silicon etching with TMAH. (2002). Microelectronics Reliability, 42(12), 1939–1944. View Source
